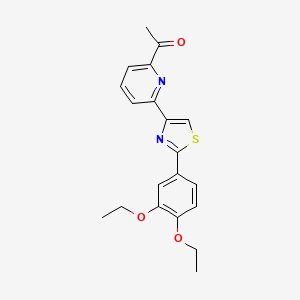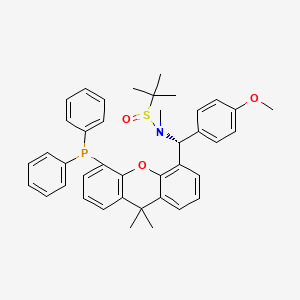
tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, an aminophenyl group, and a piperazine ring
Preparation Methods
The synthesis of tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with 4-(4-aminophenyl)-3-methylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group, using reagents like halogens or alkylating agents.
Scientific Research Applications
tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-4-(4-hydroxyphenyl)-3-methylpiperazine-1-carboxylate: This compound has a hydroxy group instead of an amino group, which affects its reactivity and biological activity.
tert-Butyl (S)-4-(4-methylphenyl)-3-methylpiperazine-1-carboxylate: The presence of a methyl group instead of an amino group leads to different chemical and biological properties.
tert-Butyl (S)-4-(4-nitrophenyl)-3-methylpiperazine-1-carboxylate:
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl (3S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h5-8,12H,9-11,17H2,1-4H3/t12-/m0/s1 |
InChI Key |
KASHFLUTNUOVHI-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)

![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)



![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)




